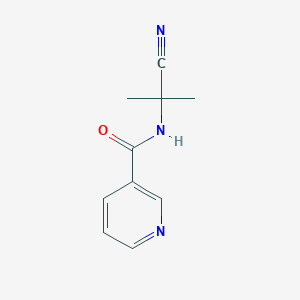

N-(2-氰基丙烷-2-基)吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of cyanoacetamides, which this compound is a derivative of, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .科学研究应用

合成和计算研究

N-(2-氰基丙烷-2-基)吡啶-3-甲酰胺衍生物已通过三组分反应合成,并通过各种技术表征,并通过计算方法研究。这些化合物表现出显着的非线性光学 (NLO) 特性和潜在的抗癌活性,通过分子对接分析证明了对微管蛋白聚合的抑制作用 (Jayarajan 等,2019).

晶体工程和药物共晶

由 N-H...O 氢键和 C-H...O 相互作用支撑的甲酰胺-吡啶 N-氧化物合成子已被用于晶体工程和与 4,4'-联吡啶 N,N'-二氧化物合成巴比妥类药物的共晶,展示了其在药物开发中的效用 (Reddy 等,2006).

纳米颗粒中的发光敏化

与 N-(2-氰基丙烷-2-基)吡啶-3-甲酰胺相关的化合物已被用作配体来螯合 LnIII 离子,在镧系元素封端的 ZnS 纳米颗粒中使其发射敏化。这对开发先进的发光材料具有重要意义 (Tigaa 等,2017).

嘧啶 N-氧化物合成

已经开发出一种从甲酰胺肟合成嘧啶 N-氧化物的一般方法,展示了 N-(2-氰基丙烷-2-基)吡啶-3-甲酰胺衍生物在杂环化学中的多功能性 (Mlakar 等,1998).

酰胺旋转势垒研究

对吡啶甲酰胺的研究,包括 N-(2-氰基丙烷-2-基)吡啶-3-甲酰胺的衍生物,揭示了酰胺旋转能量学的显着见解。这些发现对理解这些化合物的药理活性和分子行为具有重要意义 (Olsen 等,2003).

安全和危害

未来方向

The future directions of research involving “N-(2-cyanopropan-2-yl)pyridine-3-carboxamide” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. Cyanoacetamide-N-derivatives, for example, have drawn the attention of biochemists due to their diverse biological activities .

作用机制

Target of action

Compounds with similar structures, such as cyanoacetamide derivatives, are known to be precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of action

The active hydrogen on C-2 of these compounds can take part in these reactions .

Biochemical pathways

Cyanoacetamide derivatives are known to form a variety of heterocyclic compounds, which could potentially interact with various biochemical pathways .

Result of action

Many derivatives of cyanoacetamide have been reported to have diverse biological activities .

属性

IUPAC Name |

N-(2-cyanopropan-2-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-10(2,7-11)13-9(14)8-4-3-5-12-6-8/h3-6H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTPYJYYRHMWHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)NC(=O)C1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyanopropan-2-yl)pyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2961196.png)

![1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride](/img/structure/B2961198.png)

![[4-(2-Bromo-1,3-thiazol-4-yl)phenyl]methoxy-tert-butyl-dimethylsilane](/img/structure/B2961201.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2961204.png)

![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(2-fluorophenyl)acetamide](/img/structure/B2961210.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2961211.png)

![N-(3-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2961213.png)

![Ethyl 4-methyl-2-[(pentan-2-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2961217.png)